molecular formula C14H19NO3 B3049741 Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate CAS No. 217795-83-0

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No.: B3049741
CAS No.: 217795-83-0
M. Wt: 249.3 g/mol
InChI Key: MAKWYVSEDPFHGW-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 2007919-21-1) is a piperidine derivative with the molecular formula C₁₄H₁₉NO₃ and a molar mass of 249.31 g/mol . The compound features a hydroxyl group and a methyl group at the 3-position of the piperidine ring, along with a benzyl ester moiety at the 1-position. Its stereospecific form, (3S)-configuration, is noted in some sources, which may influence biological activity .

Properties

IUPAC Name

benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKWYVSEDPFHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442824
Record name benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217795-83-0
Record name benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate typically involves the esterification of 3-hydroxy-3-methylpiperidine-1-carboxylic acid with benzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structural modifications and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations and Structural Similarities

Piperidine derivatives with benzyl ester groups are common in drug discovery due to their modularity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties/Applications
Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate C₁₄H₁₉NO₃ 249.31 Hydroxyl, Methyl, Benzyl ester Potential chiral intermediate; stereospecific synthesis
Benzyl 3-formyl-1-piperidinecarboxylate C₁₄H₁₇NO₃ 247.29 Formyl, Benzyl ester Reactive aldehyde group for cross-coupling or nucleophilic additions
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 Amino, Benzyl ester Bioactive scaffold; possible CNS drug candidate
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate - - Ethoxy-oxopropyl, Benzyl ester Liquid ester; used in combinatorial chemistry
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate HCl C₁₄H₂₁ClN₂O₂ 296.78 Amino, Methyl, Benzyl ester Hydrochloride salt for improved solubility; pharmaceutical applications
Key Observations :
  • Hydroxyl vs. Formyl Groups : The hydroxyl and methyl groups in the target compound enhance steric hindrance and hydrogen-bonding capacity compared to the formyl group in Benzyl 3-formyl-1-piperidinecarboxylate, which is more reactive in aldehyde-specific reactions (e.g., Schiff base formation) .
  • Amino Group Derivatives: Benzyl 4-aminopiperidine-1-carboxylate lacks the hydroxyl and methyl substituents but introduces an amino group, which could enhance solubility and interaction with biological targets (e.g., enzymes or receptors) .

Biological Activity

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (BMPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of BMPC, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

BMPC's biological activity is primarily attributed to its structural features, particularly the hydroxy and ester groups. These functional groups enhance its binding affinity to various enzymes and receptors, allowing it to modulate several biochemical pathways. The compound may act as both an inhibitor and activator of specific biological processes, depending on its interaction with target molecules.

Biological Activities

Research indicates that BMPC exhibits notable activities, particularly in the following areas:

  • Enzyme Inhibition : BMPC has been investigated for its potential to inhibit enzymes involved in neurotransmitter regulation and other metabolic pathways. For instance, it has shown promise as an inhibitor of fatty acid amide hydrolase (FAAH), which is relevant for treating anxiety and pain .
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), suggesting potential applications in treating neurological disorders. Preliminary studies indicate that it could influence signaling pathways associated with GABA neurotransmission, which is crucial for managing anxiety and mood disorders.

Case Studies

  • Antiproliferative Activity : In vitro studies have demonstrated that BMPC exhibits antiproliferative effects on cancer cell lines. For example, it was tested against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), showing IC50 values ranging from 19.9 to 75.3 µM . These findings suggest that BMPC could be a candidate for further development as an anticancer agent.
  • Neurotoxicity Assessment : A study assessing the neurotoxicity of BMPC indicated low toxicity levels against neuroblastoma cell lines and normal fibroblast cells. This biocompatibility is essential for developing compounds aimed at CNS applications .

Data Table: Biological Activities of BMPC

Activity TypeTarget Cell LinesIC50 Range (µM)Reference
AntiproliferativeMDA-MB-231 (Breast Cancer)19.9 - 75.3
AntiproliferativeCOV318 (Ovarian Cancer)19.9 - 75.3
NeurotoxicityNeuroblastoma (SH-SY5Y)Low
Enzyme InhibitionFAAHNot specified

Synthesis and Applications

BMPC can be synthesized through various methods that emphasize its accessibility for research purposes. Its structural characteristics make it a versatile candidate for further exploration in medicinal chemistry, particularly in:

  • Neurological Disorders : Given its interaction with neurotransmitter systems, BMPC holds potential for developing treatments for conditions such as anxiety, depression, and other mood disorders.
  • Cancer Therapy : The observed antiproliferative effects on cancer cell lines suggest that BMPC could serve as a lead compound in the development of new anticancer therapies.

Q & A

Q. What are the recommended safety precautions when handling Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer: Due to limited toxicological data (e.g., acute toxicity, skin/eye irritation), stringent safety measures are advised:
  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to avoid inhalation risks, as no respiratory sensitization data exists .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and avoid aqueous cleanup to prevent toxic byproducts .
  • Storage: Keep containers tightly sealed in cool, dry, and well-ventilated areas away from oxidizers .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer:
  • Chromatography: Use reversed-phase HPLC with UV detection (λ = 210–280 nm) to assess purity, referencing retention times against standards .
  • Spectroscopy: Confirm structure via 1H^1H- and 13C^{13}C-NMR, focusing on characteristic peaks (e.g., benzyl ester protons at δ 5.1–5.3 ppm, hydroxyl proton at δ 1.5–2.0 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+Na]+^+ for C14_{14}H19_{19}NO3_3: 272.1263) .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer:
  • Step 1: React 3-hydroxy-3-methylpiperidine with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the carboxylate ester .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Yield Optimization: Monitor reaction progress by TLC (Rf_f ~0.4 in 30% ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts like unreacted piperidine .

Advanced Research Questions

Q. What strategies are effective in optimizing the stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer:
  • Chiral Catalysis: Use enantioselective catalysts (e.g., Jacobsen’s thiourea) to favor the (3R)-enantiomer (CAS: 2102409-77-6) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance stereocontrol by stabilizing transition states .
  • Crystallographic Validation: Refine crystal structures using SHELXL (via Olex2 GUI) to confirm absolute configuration .

Q. How can computational chemistry tools assist in predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer:
  • DFT Calculations: Use Gaussian 16 to model reaction pathways (e.g., B3LYP/6-31G* level) for hydroxyl group reactivity .
  • Molecular Dynamics (MD): Simulate degradation kinetics in acidic/basic environments (e.g., AMBER force field) to predict hydrolysis susceptibility .
  • Docking Studies: Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological applications .

Q. What analytical challenges arise when detecting trace impurities in this compound, and how can they be addressed?

  • Methodological Answer:
  • Challenge: Co-elution of structurally similar byproducts (e.g., debenzylated derivatives) in chromatograms.
  • Solution: Employ UPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile mobile phase for enhanced resolution .
  • Validation: Follow ICH Q2(R1) guidelines for method validation (linearity: R2^2 > 0.99, LOD: 0.1 µg/mL) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported toxicity data for this compound?

  • Methodological Answer:
  • Data Gaps: SDS documents frequently note "no data available" for acute toxicity or carcinogenicity .
  • Mitigation: Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps. Cross-reference with structurally analogous compounds (e.g., benzyl piperidine carboxylates) for hazard extrapolation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
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Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

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